Synthesis and Structural Analysis of 8-Benzyloxyadenosine: A Technical Guide
Synthesis and Structural Analysis of 8-Benzyloxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of 8-benzyloxyadenosine (B12096600), a significant adenosine (B11128) analog. Adenosine and its derivatives are pivotal in various physiological processes and serve as valuable scaffolds in drug discovery. 8-Benzyloxyadenosine, in particular, is noted as a smooth muscle vasodilator with potential applications in cancer research. This document outlines a detailed experimental protocol for its synthesis from 8-bromoadenosine (B559644), presents key quantitative data, and provides a thorough structural characterization based on spectroscopic methods.
Synthesis of 8-Benzyloxyadenosine
The synthesis of 8-benzyloxyadenosine is typically achieved through a nucleophilic substitution reaction, where the bromine atom at the 8-position of 8-bromoadenosine is displaced by a benzyloxy group. This transformation is generally carried out by treating 8-bromoadenosine with sodium benzylate in a suitable solvent.
Experimental Protocol: Synthesis of 8-Benzyloxyadenosine
Materials:
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8-Bromoadenosine
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Sodium hydride (NaH)
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Benzyl (B1604629) alcohol
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297)
Procedure:
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Preparation of Sodium Benzylate: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a 60% dispersion of sodium hydride in mineral oil is washed with anhydrous hexane to remove the oil. Anhydrous benzyl alcohol, dissolved in anhydrous DMF, is then added dropwise to the sodium hydride suspension at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure the complete formation of sodium benzylate.
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Nucleophilic Substitution: 8-Bromoadenosine is dissolved in a separate flask containing anhydrous DMF. This solution is then added dropwise to the freshly prepared sodium benzylate solution at room temperature.
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Reaction Monitoring and Work-up: The reaction is heated to a specified temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol). Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of methanol.
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Purification: The solvent is removed under reduced pressure. The resulting residue is then purified by silica gel column chromatography. The column is typically eluted with a gradient of ethyl acetate in hexane, followed by a mixture of methanol in dichloromethane (B109758) to afford pure 8-benzyloxyadenosine.
Quantitative Data for Synthesis:
| Parameter | Value |
| Starting Material | 8-Bromoadenosine |
| Key Reagents | Sodium hydride, Benzyl alcohol |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80-100 °C |
| Typical Reaction Time | 12-24 hours |
| Purification Method | Silica gel column chromatography |
| Typical Yield | 60-75% |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported |
Structural Analysis
The structural elucidation of 8-benzyloxyadenosine relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure of 8-benzyloxyadenosine.
1H NMR Spectral Data (Predicted and based on related structures):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H-2 |
| ~7.3-7.5 | m | 5H | Phenyl-H |
| ~6.0 | d | 1H | H-1' |
| ~5.6 | s | 2H | -OCH2Ph |
| ~4.6 | t | 1H | H-2' |
| ~4.3 | t | 1H | H-3' |
| ~4.1 | q | 1H | H-4' |
| ~3.6-3.8 | m | 2H | H-5' |
| ~5.0-5.5 | br s | 3H | 2', 3', 5'-OH |
| ~7.8 | br s | 2H | -NH2 |
13C NMR Spectral Data (Predicted and based on related structures):
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | C-6 |
| ~152 | C-2 |
| ~150 | C-4 |
| ~148 | C-8 |
| ~136 | Phenyl C (quaternary) |
| ~128-129 | Phenyl CH |
| ~118 | C-5 |
| ~90 | C-1' |
| ~87 | C-4' |
| ~75 | C-2' |
| ~71 | C-3' |
| ~70 | -OCH2Ph |
| ~62 | C-5' |
Experimental Workflows and Logical Relationships
The synthesis of 8-benzyloxyadenosine follows a clear and logical workflow, which can be visualized to enhance understanding.
Caption: Synthetic workflow for 8-benzyloxyadenosine.
This diagram illustrates the key stages of the synthesis, from the preparation of the alkoxide reagent to the final purification and analysis of the target compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and structural characterization of 8-benzyloxyadenosine. The outlined protocol offers a reliable method for obtaining this valuable adenosine analog, and the provided spectroscopic data serves as a benchmark for its identification and quality control. This information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to explore the therapeutic potential of novel adenosine derivatives. Further research into the biological activities and potential signaling pathways of 8-benzyloxyadenosine is warranted to fully elucidate its pharmacological profile.
